Cafestol

Descripción

This compound has been reported in Coffea congensis, Diplospora dubia, and other organisms with data available.

constituent of coffee; structure given in first source

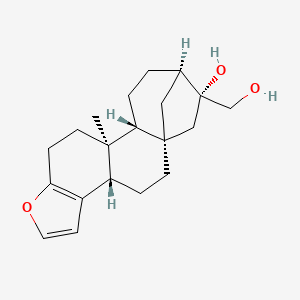

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h6,9,13,15,17,21-22H,2-5,7-8,10-12H2,1H3/t13-,15-,17+,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJVYWXIDISQRD-HWUKTEKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC3=C([C@H]1CC[C@]45[C@H]2CC[C@H](C4)[C@](C5)(CO)O)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040986 | |

| Record name | Cafestol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469-83-0 | |

| Record name | Cafestol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=469-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cafestol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cafestol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAFESTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC465T6Q6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comparative Analysis of the Biological Activities of Cafestol and Kahweol: An In-depth Technical Guide

Abstract

Cafestol and kahweol, two diterpenes naturally present in coffee beans, have garnered significant attention within the scientific community for their diverse and potent biological activities. While structurally similar, the presence of an additional double bond in kahweol results in notable differences in their pharmacological profiles. This technical guide provides a comprehensive, in-depth analysis of the distinct biological activities of this compound and kahweol, with a focus on their differential effects on cancer, inflammation, and metabolic pathways. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols for key assays, and a mechanistic exploration of their divergent signaling pathways.

Introduction: The Chemical Nuances of Coffee Diterpenes

This compound and kahweol are pentacyclic diterpenoid alcohols found predominantly in the lipid fraction of coffee beans, particularly in unfiltered coffee beverages.[1] Their core chemical structure is based on a kaurane skeleton. The key structural distinction lies in the C1-C2 position of the first cyclohexane ring: this compound possesses a single bond, whereas kahweol has a double bond.[2] This seemingly minor difference in saturation profoundly influences their three-dimensional conformation and, consequently, their interaction with biological targets, leading to distinct pharmacological effects.[3][4]

Anticancer Activity: A Tale of Two Diterpenes

Both this compound and kahweol exhibit significant anticancer properties across a range of cancer cell lines, a remarkable feature being their selective cytotoxicity towards cancer cells while leaving normal cells relatively unaffected.[5][6] However, their potency and mechanisms of action show notable divergence.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) values demonstrate the differential cytotoxic effects of this compound and kahweol on various cancer cell lines.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference(s) |

| PC-3 | Prostate Cancer | Kahweol Acetate & this compound (Combination) | Synergistic Inhibition | [7][8] |

| DU145 | Prostate Cancer | Kahweol Acetate & this compound (Combination) | Synergistic Inhibition | [7][8] |

| LNCaP | Prostate Cancer | Kahweol Acetate & this compound (Combination) | Synergistic Inhibition | [7][8] |

| MDA-MB-231 | Breast Cancer | Kahweol | ~50 | [9][10] |

| HT-29 | Colorectal Cancer | Kahweol | Significant Cytotoxicity | [11] |

| HCT116 | Colorectal Cancer | Kahweol | Induces Apoptosis | [12] |

| Caki | Renal Cancer | This compound | 10-40 | [13] |

Mechanistic Differences in Cancer Cell Apoptosis

While both diterpenes induce apoptosis, they often engage different components of the apoptotic machinery.

-

This compound: In renal Caki cells, this compound-induced apoptosis is mediated by the activation of caspase-3 and the upregulation of the pro-apoptotic protein Bim.[13] It also downregulates the anti-apoptotic proteins Mcl-1 and Bcl-2.[13]

-

Kahweol: In colorectal cancer cells, kahweol induces apoptosis by upregulating ATF3.[13] In non-small cell lung cancer, it inhibits the expression of basic transcription factor 3 (BTF3) through the ERK-mediated signaling pathway.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. resources.bio-techne.com [resources.bio-techne.com]

- 4. content.abcam.com [content.abcam.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Coffee diterpenes kahweol acetate and this compound synergistically inhibit the proliferation and migration of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Insights on the antitumor effects of kahweol on human breast cancer: decreased survival and increased production of reactive oxygen species and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biomolther.org [biomolther.org]

- 12. Recent Updates on the Functional Impact of Kahweol and this compound on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Cholesterol-Elevating Mechanism of Cafestol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Cafestol, a diterpene found in unfiltered coffee, is the most potent cholesterol-elevating compound in the human diet.[1] Its mechanism of action is multifaceted, primarily centered on the disruption of bile acid synthesis through the modulation of the Farnesoid X Receptor (FXR) signaling pathway.[2][3] this compound acts as an agonist for FXR, particularly in the intestine, which triggers a downstream signaling cascade involving Fibroblast Growth Factor 15/19 (FGF15/19).[2][4] This leads to the potent suppression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5][6][7] The resulting decrease in bile acid production reduces the demand for hepatic cholesterol, leading to a downregulation of LDL receptor expression and a subsequent increase in circulating LDL cholesterol levels.[6][8] This guide provides an in-depth exploration of this molecular mechanism, details relevant experimental protocols, and presents quantitative data from key studies.

The Core Mechanism: Agonism of the Farnesoid X Receptor (FXR)

The primary molecular target of this compound is the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[2][3] FXR plays a pivotal role in maintaining bile acid and cholesterol homeostasis.[9][10]

The Enterohepatic FXR-FGF19 Signaling Axis

Under normal physiological conditions, bile acids returning to the ileum activate FXR.[11] This activation induces the expression of Fibroblast Growth Factor 15 (FGF15 in rodents) or its human ortholog FGF19.[4][11] FGF19 is then secreted from enterocytes into the portal circulation, travels to the liver, and binds to its receptor, FGFR4, on hepatocytes.[11][12] This binding event initiates a signaling cascade that ultimately represses the transcription of the CYP7A1 gene, thus shutting down the primary pathway of bile acid synthesis from cholesterol.[11][12] This negative feedback loop is crucial for preventing the accumulation of cytotoxic levels of bile acids.[10]

This compound as an Intestinal FXR Agonist

This compound functions as an agonist ligand for FXR.[1][2] Studies using wild-type and FXR-null mice have demonstrated that this compound's effects on bile acid metabolism are FXR-dependent.[2] Interestingly, this compound's agonistic activity is most pronounced in the intestine.[2][4] While it does not significantly induce FXR target genes in the liver, it potently increases the expression of intestinal FXR targets, including FGF15/19.[2][13] This tissue-specific action is a key feature of its mechanism. By mimicking the action of bile acids in the gut, this compound effectively hijacks the enterohepatic feedback loop.[2]

The following diagram illustrates the disruption of the FXR-FGF19 signaling axis by this compound.

Caption: this compound activates intestinal FXR, inducing FGF19, which represses hepatic CYP7A1.

Molecular Consequences of FXR Activation

The this compound-induced surge in intestinal FGF19 sets off a cascade of events in the liver, culminating in elevated serum cholesterol.

Potent Suppression of CYP7A1

The primary consequence of the FGF19 signal reaching the liver is the potent transcriptional repression of CYP7A1.[2][6] Studies in cultured rat hepatocytes and in vivo mouse models have shown that this compound significantly decreases both the mRNA levels and the enzymatic activity of CYP7A1.[5][6][7] For instance, in rat hepatocytes, 20 µg/mL of this compound led to a 79% reduction in CYP7A1 activity and a 77% decrease in its mRNA levels.[5][7] This suppression is the central node in its cholesterol-raising effect, as it effectively closes the main drain for cholesterol from the body. This compound also reduces the expression of sterol 27-hydroxylase, an enzyme in the alternative pathway of bile acid synthesis, further contributing to the overall reduction.[6][7]

Downregulation of LDL Receptor Expression

With the conversion of cholesterol to bile acids suppressed, the demand for cholesterol within the hepatocyte decreases. This leads to an increase in the intracellular cholesterol pool. A key regulatory response to higher intracellular cholesterol is the downregulation of the LDL receptor (LDLR).[14] this compound has been shown to decrease LDLR mRNA levels in mice and reduce the number of LDL binding sites on the surface of HepG2 cells by up to 35%.[6][15] By reducing the number of LDL receptors, the liver's ability to clear LDL cholesterol from the circulation is impaired, leading directly to an increase in serum LDL-C concentrations.[8][14]

Quantitative Impact on Human Lipid Profiles

The biochemical mechanism of this compound translates into clinically significant, dose-dependent effects on human serum lipid profiles. The majority of the increase in total cholesterol is attributable to a rise in LDL cholesterol.[14]

| Parameter | Dose of this compound | Observed Effect | Source |

| Total Cholesterol | 10 mg/day for 4 weeks | ~0.13 mmol/L increase | [14] |

| LDL Cholesterol | 61-64 mg/day for 28 days | ~0.57 mmol/L increase | |

| Triglycerides | 61-64 mg/day for 28 days | ~0.65 mmol/L increase | [16] |

| Lipoprotein Profile | 10 mg/day | ~80% of the cholesterol rise is due to LDL-C | [14] |

Note: The effects are linear with the this compound dose.[16] The amount of this compound in a cup of unfiltered coffee (e.g., French press, boiled coffee) can range from 3-6 mg.

Experimental Protocols for Mechanism Investigation

Validating the mechanism of action for compounds like this compound requires a combination of in vitro and in vivo assays.

In Vitro: FXR Ligand Activity Assessment (Luciferase Reporter Assay)

This cell-based assay is the gold standard for determining if a compound can activate or inhibit a nuclear receptor like FXR.

-

Principle: Cells are engineered to express the FXR protein and a reporter gene (e.g., luciferase) whose transcription is controlled by an FXR-responsive DNA element. When an agonist binds to FXR, the receptor activates transcription, leading to the production of luciferase, which generates a measurable light signal. An antagonist will block this effect.

-

Methodology:

-

Cell Culture: HEK293T or HepG2 cells are cultured in appropriate media.

-

Transfection: Cells are co-transfected with two plasmids: an expression vector for human FXR and a reporter plasmid containing a luciferase gene downstream of a promoter with FXR response elements (e.g., the Small Heterodimer Partner, SHP, promoter).[17]

-

Treatment: Transfected cells are treated with a known FXR agonist (e.g., GW4064) to establish a positive control, a vehicle control (e.g., DMSO), and varying concentrations of the test compound (this compound).

-

Incubation: Cells are incubated for 18-24 hours to allow for receptor activation and reporter gene expression.

-

Lysis and Luminescence Reading: Cells are lysed, and a luciferin substrate is added. The resulting light emission is quantified using a luminometer.

-

Data Analysis: Luminescence values are normalized to the vehicle control. An increase in signal indicates agonistic activity.

-

-

Causality & Validation: The use of a known agonist (positive control) and a vehicle (negative control) is critical for validation. The dose-dependent response to the test compound provides evidence of a specific interaction with the receptor. Performing the assay in FXR-null cells can confirm that the effect is specifically mediated by FXR.

Caption: Workflow for a cell-based FXR luciferase reporter assay.

In Vivo: Animal Model and Gene Expression Analysis

Animal models are essential for understanding the physiological consequences of FXR activation in the correct tissue context (intestine vs. liver).

-

Principle: Administering this compound to wild-type and FXR knockout mice allows for the direct assessment of its effects on gene expression in the enterohepatic system and on systemic lipid profiles.

-

Methodology:

-

Animal Model: Use wild-type C57BL/6 mice and FXR-null mice on the same background. The apoE*3-Leiden transgenic mouse is also a sensitive model for studying human-like hyperlipidemia.[6]

-

Treatment: Mice are fed a diet supplemented with this compound (e.g., 0.05% w/w) or a control diet for a specified period (e.g., 3-8 weeks).[6]

-

Sample Collection: At the end of the treatment period, collect blood for lipid analysis (total cholesterol, LDL-C, triglycerides). Harvest liver and ileum tissues and immediately snap-freeze for RNA extraction.

-

Gene Expression Analysis (qPCR):

-

Extract total RNA from liver and ileum samples.

-

Synthesize cDNA via reverse transcription.

-

Perform quantitative real-time PCR (qPCR) using specific primers for target genes:

-

Liver: Cyp7a1, Shp, Ldlr

-

Ileum: Fgf15, Ibabp

-

-

Normalize expression levels to a stable housekeeping gene (e.g., Gapdh).

-

-

Data Analysis: Compare the relative gene expression levels between control and this compound-fed groups in both wild-type and knockout mice. Analyze serum lipid profiles.

-

-

Causality & Validation: The inclusion of FXR-null mice is the key validation step. If the effects of this compound on Cyp7a1 repression and cholesterol elevation are observed in wild-type mice but are absent in FXR-null mice, it provides strong evidence that the mechanism is FXR-dependent.[2]

Implications for Drug Development and Nutritional Science

The detailed understanding of this compound's mechanism has several implications. For nutritional science, it confirms that the method of coffee preparation is critical; paper filters effectively remove the diterpenes, mitigating the cholesterol-raising effect.[14] For drug development, this compound serves as a model compound for an intestinal-specific FXR agonist. While systemic FXR agonists are being developed for liver diseases, compounds with intestinal-restricted activity could be explored for metabolic conditions where modulating FGF19 signaling is desirable. Conversely, the development of FXR antagonists is being pursued for conditions where FXR inhibition may be beneficial.[17][18][19] The study of this compound provides a valuable framework for understanding the tissue-specific regulation of this important metabolic pathway.

Conclusion

The cholesterol-elevating effect of this compound is not a result of direct interaction with cholesterol synthesis or LDL particles. Instead, it is a sophisticated mechanism involving the targeted activation of the Farnesoid X Receptor in the intestine. This triggers the FGF19 endocrine signaling pathway, leading to a potent, downstream suppression of bile acid synthesis in the liver. The subsequent reduction in hepatic cholesterol demand causes a downregulation of LDL receptors, impairing the clearance of LDL from the blood and resulting in elevated serum cholesterol levels. This detailed molecular pathway underscores the intricate and tissue-specific communication that governs whole-body lipid homeostasis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The cholesterol-raising factor from coffee beans, this compound, as an agonist ligand for the farnesoid and pregnane X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Farnesoid X receptor regulators from natural products and their biological function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. ahajournals.org [ahajournals.org]

- 6. This compound increases serum cholesterol levels in apolipoprotein E*3-Leiden transgenic mice by suppression of bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, the cholesterol-raising factor in boiled coffee, suppresses bile acid synthesis by downregulation of cholesterol 7 alpha-hydroxylase and sterol 27-hydroxylase in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of cholesterol and bile acid homeostasis by the CYP7A1/SREBP2/miR-33a axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of cholesterol-7alpha-hydroxylase: BAREly missing a SHP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. edepot.wur.nl [edepot.wur.nl]

- 15. ahajournals.org [ahajournals.org]

- 16. research.wur.nl [research.wur.nl]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro assessment of farnesoid X receptor antagonism to predict drug-induced liver injury risk - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Cafestol's Interaction with the Farnesoid X Receptor (FXR)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Cafestol, a diterpene found in unfiltered coffee, is the most potent cholesterol-elevating compound in the human diet.[1][2] This guide elucidates the molecular mechanism underpinning this well-documented physiological effect, focusing on its interaction with the Farnesoid X Receptor (FXR), a master regulator of bile acid and lipid metabolism.[3][4] We present consolidated evidence demonstrating that this compound is a direct agonist ligand for FXR, as well as the Pregnane X Receptor (PXR).[1][5] The primary activity of this compound is not in the liver, but in the intestine, where it activates FXR and triggers an enterohepatic signaling cascade.[1][6] This activation induces the expression of Fibroblast Growth Factor 15 (FGF15; FGF19 in humans), which then signals to the liver to suppress the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[7][8] The resulting reduction in the conversion of cholesterol to bile acids provides a definitive molecular explanation for the observed increase in serum cholesterol levels. This guide provides the theoretical framework, supporting data, and detailed experimental protocols for investigating this interaction, offering valuable insights for researchers in nutrition, metabolism, and pharmacology.

Introduction

The Farnesoid X Receptor (FXR): A Master Regulator of Metabolism

The Farnesoid X Receptor (FXR, NR1H4) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[4][9] Structurally, FXR contains a characteristic N-terminal DNA-binding domain (DBD) and a C-terminal ligand-binding domain (LBD) that forms a hydrophobic pocket for its ligands.[3] FXR is most highly expressed in tissues central to the enterohepatic circulation: the liver, intestine, and kidneys.[3][9]

Initially identified as a receptor for farnesol metabolites, FXR was later "de-orphanized" when primary bile acids, such as chenodeoxycholic acid (CDCA), were identified as its endogenous ligands.[7] Upon ligand binding, FXR undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[4][10] This action modulates the transcription of a vast network of genes involved in the synthesis, transport, and metabolism of bile acids, lipids, and glucose, making FXR a critical checkpoint in maintaining metabolic homeostasis.[8][11]

This compound: A Bioactive Diterpene from Coffee

This compound is a pentacyclic diterpenoid naturally present in coffee beans, particularly abundant in unfiltered coffee preparations like French press, Turkish, and Scandinavian boiled coffee.[1][12] For decades, consumption of these coffee types has been epidemiologically linked to elevated serum levels of total and LDL cholesterol.[13] Subsequent research unequivocally identified this compound as the primary causative agent, establishing it as the most powerful cholesterol-raising compound known in the human diet.[2][14] A daily dose of just 10 mg of this compound can increase serum cholesterol by approximately 8-10%.[10][14] Understanding the precise mechanism of this potent bioactivity is crucial for both nutritional science and for leveraging its properties as a chemical probe in metabolic research.

Core Thesis: this compound as a Dual FXR/PXR Agonist Driving an Enterohepatic Signaling Cascade

The cholesterol-raising effect of this compound is not due to interference with cholesterol uptake or efflux, but rather through its direct activation of nuclear receptors that control bile acid synthesis.[15][16] Research demonstrates that this compound acts as an agonist for both FXR and the Pregnane X Receptor (PXR).[1][12] The critical insight is that this agonism exhibits profound tissue specificity. This compound's primary site of action is the intestine, where it initiates a signaling cascade that indirectly modulates gene expression in the liver.

This enterohepatic signaling pathway proceeds as follows:

-

Intestinal Activation: In the enterocytes of the small intestine, this compound binds to and activates FXR and PXR.

-

FGF15/19 Induction: Activated FXR/PXR induces the expression and secretion of the enterokine Fibroblast Growth Factor 15 (FGF15 in rodents, the ortholog of human FGF19).[1][17]

-

Signal Transduction to the Liver: FGF15 is released into the portal circulation, travels to the liver, and binds to its cognate receptor, FGFR4.[8][11]

-

Hepatic Gene Repression: The FGF15/FGFR4 signaling pathway in hepatocytes leads to the potent repression of CYP7A1 gene transcription.[1][6]

-

Physiological Outcome: As CYP7A1 is the rate-limiting enzyme converting cholesterol into bile acids, its suppression reduces bile acid synthesis.[18] This decreased catabolism of cholesterol leads to its accumulation, resulting in elevated serum cholesterol levels.

This indirect mechanism explains a key experimental observation: this compound down-regulates FXR target genes like CYP7A1 in the liver of wild-type mice, but this effect vanishes in FXR-null mice.[1][5] However, this compound does not activate positively-regulated FXR target genes directly within the liver, underscoring the intestine-to-liver signaling axis.[1][12]

References

- 1. The cholesterol-raising factor from coffee beans, this compound, as an agonist ligand for the farnesoid and pregnane X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.vu.nl [research.vu.nl]

- 3. On the Cholesterol Raising Effect of Coffee Diterpenes this compound and 16-O-Methylthis compound: Interaction with Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. research.wur.nl [research.wur.nl]

- 7. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Farnesoid X receptor regulators from natural products and their biological function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arts.units.it [arts.units.it]

- 11. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. This compound and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. This compound, the cholesterol-raising factor in boiled coffee, suppresses bile acid synthesis by downregulation of cholesterol 7 alpha-hydroxylase and sterol 27-hydroxylase in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Cafestol as a Pregnane X Receptor (PXR) Agonist: A Technical Guide for Researchers

Abstract

The pregnane X receptor (PXR, NR1I2) is a pivotal nuclear receptor that governs the metabolism and disposition of a vast array of xenobiotics and endobiotics.[1][2][3] Its activation by pharmaceutical agents is a primary cause of drug-drug interactions, making the characterization of PXR agonists a critical step in drug discovery and development.[2][4][5] Cafestol, a natural diterpene found in unfiltered coffee, is widely known as the most potent cholesterol-elevating compound in the human diet.[6][7][8][9] Deeper investigation has revealed that this compound's biological activities extend to the modulation of key metabolic regulators, including its function as a potent agonist for PXR. This guide provides an in-depth technical exploration of this compound's interaction with PXR, detailing the underlying molecular mechanisms, presenting robust experimental protocols for its validation, and discussing the profound implications for drug metabolism and metabolic research.

The Pregnane X Receptor: A Master Xenobiotic Sensor

The pregnane X receptor (PXR) is a ligand-activated transcription factor predominantly expressed in the liver and intestines, the body's primary sites for detoxification and metabolism.[1][2][10][11] Functioning as a xenobiotic sensor, PXR detects the presence of foreign chemicals and orchestrates a coordinated transcriptional response to facilitate their clearance.[2][12]

Mechanism of Action: The activation of PXR follows a classical nuclear receptor signaling cascade.[13] Upon binding to a ligand, such as this compound, PXR undergoes a conformational change. This triggers its translocation from the cytoplasm into the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR).[2][10][13] This PXR/RXR complex then binds to specific DNA sequences known as PXR response elements (PXREs), typically DR-3 and ER-6 motifs, located in the regulatory regions of its target genes.[2] This binding event facilitates the recruitment of coactivator proteins, such as steroid receptor coactivator-1 (SRC-1), which ultimately initiates the transcription of a battery of genes involved in all phases of drug metabolism.[7][13][14] These include:

-

Phase I Enzymes: Cytochrome P450 (CYP) enzymes, notably CYP3A4 and CYP2B6, which are responsible for the metabolism of over 50% of clinical drugs.[10][12][15][16]

-

Phase II Enzymes: Conjugating enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[13]

-

Phase III Transporters: Efflux pumps such as multidrug resistance protein 1 (MDR1 or P-glycoprotein), which actively transport metabolites out of cells for excretion.[12][13][17]

The promiscuity of PXR's large, spherical ligand-binding domain allows it to be activated by a wide variety of structurally diverse compounds, including steroids, antibiotics, and herbal remedies, which is the molecular basis for many clinically significant drug-drug interactions.[2][12]

Signaling Pathway of PXR Activation by this compound

Caption: Molecular pathway of PXR activation by the ligand this compound.

Experimental Validation of this compound as a PXR Agonist

The confirmation of a compound as a PXR agonist requires a multi-faceted approach, combining in vitro assays to demonstrate direct receptor interaction and activation with gene expression analysis to validate downstream functional consequences.

In Vitro Confirmation: Reporter Gene & Coactivator Recruitment Assays

The cornerstone for identifying PXR agonists is the cell-based luciferase reporter gene assay.[18][19][20] This system provides a quantitative measure of a ligand's ability to induce PXR-mediated transcription. Studies have conclusively shown that this compound activates PXR in a dose-dependent manner using this method.[7]

This protocol outlines the transient transfection method for quantifying PXR activation.

Objective: To measure the dose-dependent activation of human PXR by this compound.

Materials:

-

HepG2 or LS180 human cell lines

-

PXR expression plasmid (e.g., pCMV-hPXR)

-

PXR-responsive firefly luciferase reporter plasmid (e.g., pGL3-CYP3A4-luc)

-

Control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and reagents

-

This compound (dissolved in DMSO)

-

Rifampicin (positive control, 10 µM)

-

Dual-luciferase reporter assay system

-

Luminometer

Methodology:

-

Cell Seeding: 24 hours prior to transfection, seed HepG2 cells into 96-well white, clear-bottom plates at a density that will achieve ~90% confluency at the time of transfection.

-

Transfection: Co-transfect cells with the hPXR expression vector, the CYP3A4-luciferase reporter vector, and the Renilla control vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 4-6 hours post-transfection.

-

Compound Treatment: Replace the transfection medium with fresh medium containing serial dilutions of this compound (e.g., 1 to 100 µM), rifampicin (10 µM) as a positive control, or DMSO as a vehicle control.

-

Incubation: Incubate the treated cells for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer, following the manufacturer's instructions.

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.

-

Calculate the "Fold Induction" by dividing the normalized luciferase value of each treated sample by the average normalized value of the vehicle control (DMSO) samples.

-

Plot the fold induction against the log of this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

-

Data Presentation: PXR Transactivation by this compound

| Compound | Concentration (µM) | Fold Induction (vs. Vehicle) |

| Vehicle (DMSO) | - | 1.0 ± 0.1 |

| Rifampicin | 10 | 15.2 ± 1.5 |

| This compound | 5 | 3.5 ± 0.4 |

| This compound | 15 | 7.8 ± 0.9 |

| This compound | 25 | 12.1 ± 1.3 |

| This compound | 50 | 14.5 ± 1.6 |

Note: Data are representative examples based on published findings and serve for illustrative purposes.[7]

A complementary method, the mammalian two-hybrid assay, confirms that ligand binding promotes the physical interaction between PXR and its coactivators.[14] In this system, PXR's ligand-binding domain (LBD) is fused to a DNA-binding domain, while a coactivator (like SRC-1) is fused to a transcriptional activation domain. A reporter gene is only expressed when the ligand (this compound) bridges the interaction between the PXR-LBD and the coactivator, confirming a functional conformational change.[7][14]

Functional Validation: Target Gene Expression Analysis

To ensure that PXR activation translates into a functional cellular response, quantitative PCR (qPCR) is employed to measure the upregulation of endogenous PXR target genes.

Objective: To quantify the induction of CYP3A4 and CYP2B6 mRNA in response to this compound treatment.

Materials:

-

HepG2 cells

-

This compound (dissolved in DMSO)

-

Rifampicin (positive control, 10 µM)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Validated primers for CYP3A4, CYP2B6, and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Methodology:

-

Cell Culture and Treatment: Seed HepG2 cells in 6-well plates. At ~80% confluency, treat cells with this compound (e.g., 25 µM), rifampicin (10 µM), or DMSO for 24-48 hours.

-

RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit, ensuring high purity and integrity.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction: Set up qPCR reactions in triplicate for each target gene (CYP3A4, CYP2B6) and the housekeeping gene (GAPDH) using the synthesized cDNA, primers, and qPCR master mix.

-

Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol.

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each reaction.

-

Calculate the ΔCt for each sample by subtracting the Ct of the housekeeping gene from the Ct of the target gene (ΔCt = CtTarget - CtGAPDH).

-

Calculate the ΔΔCt by subtracting the ΔCt of the control (DMSO) sample from the ΔCt of the treated sample (ΔΔCt = ΔCtTreated - ΔCtControl).

-

Calculate the fold change in gene expression using the 2-ΔΔCt method.

-

Data Presentation: PXR Target Gene Induction by this compound

| Target Gene | Treatment (25 µM) | Fold Change in mRNA Expression (vs. Vehicle) |

| CYP3A4 | This compound | 8.5 ± 1.1 |

| Rifampicin | 12.3 ± 1.9 | |

| CYP2B6 | This compound | 5.2 ± 0.7 |

| Rifampicin | 7.9 ± 1.0 |

Note: Data are representative and for illustrative purposes.

Integrated Experimental Workflow

Caption: A self-validating workflow for confirming this compound as a PXR agonist.

Implications for Drug Development and Metabolic Research

The identification of this compound as a PXR agonist has significant ramifications for both pharmaceutical development and our understanding of diet-gene interactions.

-

Drug-Drug Interactions (DDIs): For drug development professionals, the PXR-mediated induction of CYP3A4 by this compound is of paramount importance.[10][12] Consumption of unfiltered coffee, which contains high levels of this compound, could potentially accelerate the metabolism and reduce the efficacy of co-administered drugs that are CYP3A4 substrates.[2][6] This highlights the need to consider dietary factors when evaluating clinical trial data and predicting potential DDIs.

-

Cholesterol and Lipid Homeostasis: While this compound's potent cholesterol-raising effect is well-documented, its mechanism is complex.[6][21] Microarray analyses in mice treated with this compound revealed alterations in genes involved in both lipid metabolism and detoxification, many of which are regulated by PXR and the farnesoid X receptor (FXR).[6][7] this compound is, in fact, a dual agonist for both PXR and FXR.[6][7][22] PXR activation contributes to this metabolic reprogramming, and in vivo studies have shown that PXR-dependent gene regulation by this compound is particularly pronounced in the intestine, affecting targets like fibroblast growth factor 15 (FGF15), which plays a role in an enterohepatic signaling pathway that regulates bile acid synthesis.[6][7][23]

-

A Tool for Basic Research: As a readily available natural product, this compound serves as a valuable tool for researchers studying PXR biology. It can be used as a model agonist to probe the receptor's role in various physiological and pathophysiological processes beyond drug metabolism, including inflammation, energy homeostasis, and cancer.[17][18]

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. The Interface between Cell Signaling Pathways and Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The cholesterol-raising factor from coffee beans, this compound, as an agonist ligand for the farnesoid and pregnane X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. research.vu.nl [research.vu.nl]

- 9. research.wur.nl [research.wur.nl]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. mdpi.com [mdpi.com]

- 12. Regulation of PXR in drug metabolism: chemical and structural perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of pregnane X receptor (PXR) in substance metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intestinal Pregnane X Receptor Links Xenobiotic Exposure and Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The expression of CYP2B6, CYP2C9 and CYP3A4 genes: a tangle of networks of nuclear and steroid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Human Pregnane X Receptor (hPXR) Activation Assay in Stable Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 20. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Pregnane X Receptor (PXR, NR1I2) Activation | Springer Nature Experiments [experiments.springernature.com]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. academic.oup.com [academic.oup.com]

A Technical Guide to the Anti-inflammatory Properties of Cafestol In Vitro

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafestol, a diterpene molecule found in coffee, has garnered significant scientific interest for its diverse pharmacological activities.[1] This technical guide provides an in-depth exploration of the anti-inflammatory properties of this compound demonstrated through in vitro studies. We will dissect the key molecular mechanisms, provide detailed, field-proven experimental protocols for investigating these effects, and present a logical framework for assessing its potential as a therapeutic agent. This document is structured to serve as a practical resource, bridging foundational knowledge with actionable experimental design for researchers in pharmacology, cell biology, and drug discovery.

Introduction: The Inflammatory Cascade and a Potential Modulator

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation is a key driver of numerous diseases, including cardiovascular disease, cancer, and neurodegenerative disorders.[2][3] The inflammatory process is orchestrated by a complex network of signaling pathways and molecular mediators. Key players include transcription factors like Nuclear Factor-kappa B (NF-κB), signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathways, and the subsequent production of pro-inflammatory cytokines (e.g., TNF-α, IL-6), enzymes (e.g., COX-2, iNOS), and inflammatory modulators like prostaglandin E2 (PGE2) and nitric oxide (NO).[1][4]

This compound (C₂₀H₂₈O₃) is a natural diterpenoid found in unfiltered coffee beverages.[1] While its impact on lipid metabolism is well-documented, a growing body of evidence highlights its potent anti-inflammatory effects in vitro.[2] These studies suggest that this compound can modulate key inflammatory pathways, making it a compound of interest for the development of novel anti-inflammatory therapeutics.[1]

Core Mechanistic Insights: How this compound Suppresses Inflammation In Vitro

In vitro research has elucidated several key signaling pathways through which this compound exerts its anti-inflammatory effects. The primary mechanisms involve the inhibition of pro-inflammatory transcription factors and the activation of protective, antioxidant pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[1] This frees NF-κB to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes.

This compound has been shown to dose-dependently inhibit the activation of IKK in LPS-stimulated macrophages.[1] By preventing IKK activation, this compound blocks the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of its target genes, including those for COX-2, iNOS, TNF-α, and IL-6.[1][5]

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), are crucial signaling molecules that regulate cellular processes like inflammation, proliferation, and apoptosis.[1][4] In response to inflammatory stimuli, MAPKs are activated through a phosphorylation cascade.

This compound has been observed to attenuate the phosphorylation of ERK and p38 MAPK in endothelial cells subjected to cyclic strain, a model for vascular inflammation.[6] Interestingly, in LPS-activated macrophages, this compound was found to directly inhibit the enzymatic activity of ERK2, which in turn blocks the activation of the downstream transcription factor AP-1.[1] This leads to a reduction in the production of inflammatory mediators like PGE2.

Activation of the Nrf2/HO-1 Antioxidant Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative damage often associated with inflammation. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), inducing the expression of genes like heme oxygenase-1 (HO-1).

This compound has been shown to activate the Nrf2 pathway.[7][8] It promotes the nuclear translocation of Nrf2 and enhances the expression of HO-1.[7][9] This activation of the Nrf2/HO-1 axis contributes to this compound's anti-inflammatory effects by reducing reactive oxygen species (ROS) production, which can otherwise amplify inflammatory signaling.[7][9]

Experimental Protocols for In Vitro Assessment

To rigorously evaluate the anti-inflammatory properties of this compound, a series of well-controlled in vitro experiments are necessary. The following protocols are designed to be self-validating and provide a comprehensive picture of this compound's activity.

Cell Culture and Induction of Inflammation

The choice of cell line is critical. Macrophage cell lines, such as RAW 264.7 or THP-1 (differentiated into macrophages), are excellent models as they are key players in the innate immune response.[10][11] Human umbilical vein endothelial cells (HUVECs) are suitable for studying vascular inflammation.

Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages [10][12][13]

-

Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability/cytokine assays, 6-well for protein/RNA extraction) at a density that will result in 80-90% confluency at the time of treatment.

-

Pre-treatment: Once cells are adherent, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.5-20 µM) or vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 1-2 hours).

-

Inflammatory Stimulus: Add lipopolysaccharide (LPS) from E. coli (a potent inducer of inflammation) to the wells at a final concentration of 100 ng/mL to 1 µg/mL.[10][13] Include a control group with no LPS stimulation.

-

Incubation: Incubate the cells for a period relevant to the endpoint being measured (e.g., 24 hours for cytokine production, shorter time points for signaling pathway activation).

-

Sample Collection: After incubation, collect the cell culture supernatant for cytokine and nitric oxide analysis. Lyse the cells for subsequent protein or RNA extraction.

Measurement of Inflammatory Mediators

3.2.1. Nitric Oxide (NO) Production - Griess Assay [14][15][16][17]

NO is a key inflammatory mediator produced by iNOS. Its production can be indirectly measured by quantifying its stable end-product, nitrite, in the culture supernatant using the Griess reaction.[15][17]

Protocol:

-

Sample Preparation: Collect 50 µL of cell culture supernatant from each treatment group.

-

Standard Curve: Prepare a nitrite standard curve using sodium nitrite (e.g., 0-100 µM).

-

Griess Reaction: Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each sample and standard in a 96-well plate.

-

Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

3.2.2. Pro-inflammatory Cytokines (TNF-α, IL-6) - ELISA [18][19][20][21][22]

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in the supernatant.

Protocol (General Sandwich ELISA):

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Sample Incubation: Add cell culture supernatants and a series of recombinant cytokine standards to the wells and incubate.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Enzyme Conjugate: Wash the plate and add an enzyme-linked conjugate (e.g., Streptavidin-HRP).

-

Substrate Addition: Wash the plate and add a substrate (e.g., TMB). A color change will occur.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., H₂SO₄).

-

Measurement: Measure the absorbance at 450 nm.

-

Quantification: Calculate the cytokine concentration in the samples based on the standard curve.

Analysis of Protein Expression - Western Blotting[27][28][29][30][31]

Western blotting is used to detect and quantify the expression levels of specific proteins involved in inflammatory pathways (e.g., COX-2, iNOS, p-ERK, IκBα).

Protocol:

-

Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-COX-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation and Interpretation

To facilitate clear interpretation and comparison of results, quantitative data should be summarized in structured tables.

Table 1: Effect of this compound on Inflammatory Markers in LPS-Stimulated RAW 264.7 Cells

| Treatment | Cell Viability (%) | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | 100 ± 5 | 1.2 ± 0.3 | 50 ± 10 | 35 ± 8 |

| LPS (1 µg/mL) | 98 ± 4 | 25.6 ± 2.1 | 2500 ± 150 | 1800 ± 120 |

| LPS + this compound (1 µM) | 99 ± 5 | 20.1 ± 1.8 | 1980 ± 130 | 1450 ± 110* |

| LPS + this compound (5 µM) | 97 ± 6 | 12.5 ± 1.1 | 1100 ± 90 | 850 ± 70** |

| LPS + this compound (10 µM) | 96 ± 5 | 6.8 ± 0.7 | 550 ± 50 | 420 ± 45*** |

Data are presented as mean ± SEM. Statistical significance compared to the LPS-only group is denoted by asterisks (p<0.05, **p<0.01, **p<0.001).

Table 2: Relative Protein Expression of Inflammatory Enzymes (Densitometry from Western Blot)

| Treatment | COX-2 Expression (Fold Change) | iNOS Expression (Fold Change) |

| Control | 1.0 | 1.0 |

| LPS (1 µg/mL) | 8.5 ± 0.9 | 10.2 ± 1.1 |

| LPS + this compound (10 µM) | 2.1 ± 0.4 | 3.5 ± 0.5 |

*Data are normalized to β-actin and expressed as fold change relative to the control group. Statistical significance compared to the LPS-only group is denoted by asterisks (**p<0.001).

Conclusion and Future Directions

The in vitro evidence strongly supports the anti-inflammatory properties of this compound. It effectively suppresses the production of key inflammatory mediators by targeting fundamental signaling pathways like NF-κB and MAPK, while simultaneously bolstering cellular antioxidant defenses through the Nrf2 pathway. The protocols outlined in this guide provide a robust framework for researchers to further investigate and validate these findings.

Future research should focus on exploring the effects of this compound in more complex in vitro models, such as co-culture systems (e.g., macrophages and endothelial cells) and 3D cell cultures, to better mimic the tissue microenvironment. Additionally, identifying the direct molecular targets of this compound through techniques like thermal shift assays or affinity chromatography will be crucial for a complete understanding of its mechanism of action and for guiding future drug development efforts.

References

- 1. This compound and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Suppressive effects of the kahweol and this compound on cyclooxygenase-2 expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. This compound Activates Nuclear Factor Erythroid-2 Related Factor 2 and Inhibits Urotensin II-Induced Cardiomyocyte Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protective effect of this compound against doxorubicin-induced cardiotoxicity in rats by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | In vitro Modulation of the LPS-Induced Proinflammatory Profile of Hepatocytes and Macrophages- Approaches for Intervention in Obesity? [frontiersin.org]

- 14. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. digitalshowcase.lynchburg.edu [digitalshowcase.lynchburg.edu]

- 17. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comprehensive Analysis of TNFα and IL-6 Cytokine Detection Technologies - Shanghai VKEY Biotechnologies Co.,Ltd. [vkeybio.com]

- 22. researchgate.net [researchgate.net]

The Dual Role of Cafestol in Neuroinflammation and Neuroprotection: A Technical Guide for Researchers

Executive Summary

Neuroinflammation, a complex biological response within the central nervous system (CNS), is a critical underlying factor in the pathogenesis of numerous neurodegenerative diseases. The modulation of this inflammatory cascade presents a promising therapeutic avenue. Cafestol, a diterpene molecule naturally present in unfiltered coffee, has garnered significant attention for its diverse biological activities, including potent anti-inflammatory and antioxidant properties.[1][2] This technical guide provides an in-depth exploration of the mechanistic underpinnings of this compound's role in neuroinflammation and its potential as a neuroprotective agent. We will dissect key signaling pathways, provide detailed experimental protocols for in vitro validation, and offer insights for drug development professionals.

Introduction: The Neuroinflammatory Landscape and the Therapeutic Potential of this compound

Chronic activation of microglia and astrocytes, the resident immune cells of the CNS, orchestrates a sustained release of pro-inflammatory cytokines, chemokines, reactive oxygen species (ROS), and nitric oxide (NO). This inflammatory milieu contributes to neuronal dysfunction and demise, exacerbating the progression of diseases such as Alzheimer's and Parkinson's. The therapeutic modulation of these glial cells is therefore a primary objective in neuroprotective drug discovery.

This compound emerges as a compelling candidate due to its established anti-inflammatory and antioxidant capabilities in various biological systems.[1][2] Its pleiotropic effects are largely attributed to its ability to interact with key intracellular signaling hubs that govern inflammatory and antioxidant responses. This guide will specifically focus on two pivotal pathways: the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway and the Glycogen Synthase Kinase-3β (GSK-3β) signaling cascade.

Core Mechanistic Insights: this compound's Interaction with Key Signaling Pathways

The Nrf2-ARE Pathway: A Master Regulator of Antioxidant Defense

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[3][4][5][6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes.

This compound has been demonstrated to activate the Nrf2 pathway, although the precise mechanism of Keap1 inhibition is still under investigation.[1] This activation leads to the upregulation of crucial antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). By bolstering the endogenous antioxidant capacity of neural cells, this compound can effectively neutralize the damaging effects of ROS produced during neuroinflammation.

Signaling Pathway Diagram: this compound-Mediated Nrf2 Activation

Caption: this compound promotes Nrf2 translocation and antioxidant gene expression.

GSK-3β Inhibition: A Nexus of Anti-inflammatory and Pro-survival Signaling

GSK-3β is a ubiquitously expressed serine/threonine kinase that plays a critical role in a multitude of cellular processes, including inflammation, apoptosis, and neuronal development.[7] Dysregulation of GSK-3β activity is implicated in the pathology of several neurodegenerative disorders. Inhibition of GSK-3β has emerged as a promising neuroprotective strategy.[7][8][9][10][11]

While direct inhibition of GSK-3β by this compound is yet to be definitively established in a neurological context, its known interactions with upstream regulators of GSK-3β, such as the PI3K/Akt pathway, suggest a potential modulatory role.[1] By inhibiting GSK-3β, this compound could potentially:

-

Reduce pro-inflammatory cytokine production: GSK-3β is known to promote the activity of NF-κB, a key transcription factor for inflammatory genes.

-

Promote neuronal survival: GSK-3β is a pro-apoptotic kinase, and its inhibition can shift the cellular balance towards survival pathways.

-

Decrease tau hyperphosphorylation: In the context of Alzheimer's disease, GSK-3β is a primary kinase responsible for the hyperphosphorylation of the tau protein, a hallmark of the disease.

Signaling Pathway Diagram: Potential GSK-3β Modulation by this compound

Caption: this compound may indirectly inhibit GSK-3β, reducing inflammation and apoptosis.

Experimental Validation: In Vitro Protocols

To rigorously assess the neuroprotective and anti-neuroinflammatory properties of this compound, a series of well-defined in vitro experiments are essential. The following protocols provide a robust framework for such investigations.

Assessing Anti-Neuroinflammatory Effects in Microglia

The murine microglial cell line, BV-2, is a widely accepted model for studying neuroinflammation.[12][13][14][15][16] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia via Toll-like receptor 4 (TLR4) and is commonly used to induce an inflammatory response in vitro.[12][13][14][15][16]

Protocol 1: LPS-Induced Neuroinflammation in BV-2 Microglia

-

Cell Culture: Culture BV-2 microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[12]

-

This compound Pre-treatment: Seed BV-2 cells in appropriate culture plates. Once adherent, pre-treat the cells with varying concentrations of this compound (e.g., 1-50 µM) for 1-2 hours.

-

LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (100 ng/mL) for 24 hours.[12]

-

Endpoint Analysis:

-

Nitric Oxide (NO) Production: Measure NO levels in the culture supernatant using the Griess reagent assay.

-

Pro-inflammatory Cytokine Quantification: Quantify the levels of TNF-α, IL-1β, and IL-6 in the culture supernatant using commercially available ELISA kits.[15]

-

Gene Expression Analysis: Isolate total RNA and perform qRT-PCR to measure the mRNA expression levels of Nos2, Tnf, Il1b, and Il6.

-

Western Blot Analysis: Analyze the protein expression of key inflammatory signaling molecules such as phosphorylated-NF-κB p65, and phosphorylated-p38 MAPK.

-

Experimental Workflow: Assessing Anti-Neuroinflammatory Effects

Caption: Workflow for evaluating this compound's anti-inflammatory effects in BV-2 microglia.

Evaluating Neuroprotective Effects in Neuronal Cells

The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for neurodegenerative disease research due to its neuronal-like characteristics.[17][18][19][20][21] Neurotoxicity can be induced by various agents, including hydrogen peroxide (H₂O₂) to model oxidative stress, or 6-hydroxydopamine (6-OHDA) to mimic Parkinson's disease-related neurodegeneration.

Protocol 2: Neuroprotection Assay in SH-SY5Y Cells

-

Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

This compound Pre-treatment: Seed SH-SY5Y cells and allow them to attach. Pre-treat with various concentrations of this compound for 2-24 hours.[17]

-

Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxic agent (e.g., 200 µM H₂O₂ for 24 hours).[18]

-

Endpoint Analysis:

-

Cell Viability: Assess cell viability using the MTT assay, which measures mitochondrial metabolic activity.[19]

-

Apoptosis Assay: Quantify apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry or fluorescence microscopy.[17]

-

Caspase-3/7 Activity: Measure the activity of executioner caspases using a luminescent or fluorescent assay.

-

Mitochondrial Membrane Potential (ΔΨm): Evaluate changes in ΔΨm using a fluorescent probe such as JC-1 or TMRE.

-

Data Presentation: Expected Outcomes of In Vitro Assays

| Assay | Endpoint Measured | Expected Effect of this compound |

| BV-2 Microglia (LPS-stimulated) | ||

| Griess Assay | Nitric Oxide (NO) | Dose-dependent decrease |

| ELISA | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Dose-dependent decrease |

| qRT-PCR | Inflammatory Gene Expression (Nos2, Tnf, Il1b, Il6) | Dose-dependent downregulation |

| Western Blot | p-NF-κB, p-p38 MAPK | Decreased phosphorylation |

| SH-SY5Y Neurons (Neurotoxin-induced) | ||

| MTT Assay | Cell Viability | Increased cell viability |

| Annexin V/PI Staining | Apoptosis | Decreased percentage of apoptotic cells |

| Caspase-3/7 Assay | Caspase Activity | Decreased activity |

| JC-1/TMRE Staining | Mitochondrial Membrane Potential | Attenuation of depolarization |

Considerations for Drug Development

Blood-Brain Barrier Permeability

A critical factor for any CNS-acting therapeutic is its ability to cross the blood-brain barrier (BBB). This compound, as a relatively small lipophilic molecule, is predicted to have good passive diffusion across the BBB, similar to caffeine.[22][23] However, this must be experimentally verified. In vitro BBB models, such as those utilizing human brain microvascular endothelial cells (HBMECs) in a transwell system, can provide initial insights into this compound's permeability.[24][25][26][27][28]

Bioavailability and Formulation

The bioavailability of this compound from dietary sources can be variable. For therapeutic applications, formulation strategies to enhance its solubility and systemic absorption will be crucial.

Off-Target Effects

It is important to acknowledge that this compound is known to increase serum cholesterol levels by acting as an agonist for the farnesoid X receptor (FXR) and pregnane X receptor (PXR).[2] This potential side effect must be carefully considered and monitored in any pre-clinical and clinical development program.

Conclusion and Future Directions

This compound presents a compelling profile as a potential neuroprotective agent, primarily through its dual action of mitigating neuroinflammation and bolstering endogenous antioxidant defenses. Its ability to modulate the Nrf2 and potentially the GSK-3β pathways positions it as a multi-target therapeutic candidate. The experimental protocols outlined in this guide provide a clear roadmap for researchers to further elucidate its mechanisms of action and validate its therapeutic potential.

Future research should focus on:

-

In vivo validation: Testing the efficacy of this compound in animal models of neurodegenerative diseases.

-

BBB permeability studies: Quantifying the brain penetration of this compound.

-

Structure-activity relationship (SAR) studies: Designing and synthesizing this compound analogs with improved neuroprotective efficacy and reduced off-target effects.

-

Elucidation of direct molecular targets: Identifying the specific proteins that this compound directly binds to in neural cells.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound in the fight against neurodegenerative diseases.

References

- 1. This compound and Kahweol: A Review on Their Bioactivities and Pharmacological Properties | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | The untapped potential of targeting NRF2 in neurodegenerative disease [frontiersin.org]

- 5. The role of Nrf2 signaling in counteracting neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GSK-3β inhibition elicits a neuroprotection by restoring lysosomal dysfunction in neurons via facilitation of TFEB nuclear translocation after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of glycogen synthase kinase-3β enhances cognitive recovery after stroke: the role of TAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]

- 15. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scienceopen.com [scienceopen.com]

- 17. benchchem.com [benchchem.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Frontiers | Neuroprotective and antioxidant activities of Colombian plants against paraquat and C2-ceramide exposure in SH-SY5Y cells [frontiersin.org]

- 20. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 21. mdpi.com [mdpi.com]

- 22. quora.com [quora.com]

- 23. Blood-brain barrier transport of caffeine: dose-related restriction of adenine transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In Vitro Study of the Blood–Brain Barrier Transport of Natural Compounds Recovered from Agrifood By-Products and Microalgae | MDPI [mdpi.com]

- 25. Blood–Brain Barrier In Vitro Models and Their Applications in Toxicology | Springer Nature Experiments [experiments.springernature.com]

- 26. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]

- 27. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Current Status of In Vitro Models of the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

investigating the anticarcinogenic effects of cafestol

An In-Depth Technical Guide to the Anticarcinogenic Mechanisms of Cafestol

Abstract

This compound, a pentacyclic diterpene alcohol found in coffee beans, has emerged as a molecule of significant interest in oncology research.[1][2][3] Initially noted for its hypercholesterolemic effects, extensive in vitro and in vivo studies have unveiled its potent anticarcinogenic properties, acting on multiple hallmarks of cancer.[2][4] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's anticancer effects, designed for researchers, scientists, and drug development professionals. We delve into its role in inducing apoptosis, inhibiting angiogenesis and metastasis, and modulating critical signaling pathways such as PI3K/Akt and STAT3. Furthermore, this guide presents detailed, field-proven methodologies for investigating these effects, from initial in vitro screening to in vivo validation in xenograft models. By synthesizing current research and providing practical experimental frameworks, this document serves as an authoritative resource for advancing the study of this compound as a potential chemopreventive and therapeutic agent.

Introduction to this compound

This compound is a natural diterpene alcohol exclusive to the Coffea plant, with its structure distinguished by an ent-kaurane skeleton.[4] It is most abundant in unfiltered coffee beverages, such as those prepared via French press or boiling methods, where it exists primarily in an esterified form.[4][5] While its impact on raising serum lipid levels is well-documented, a growing body of evidence highlights its significant pharmacological activities, including anti-inflammatory, antioxidant, and, most notably, anticarcinogenic properties.[1][2][5][6] The potential of this compound to modulate key cellular processes involved in tumorigenesis has positioned it as a promising candidate for cancer chemoprevention and therapy.[1][2][5] This guide will explore the multifaceted mechanisms through which this compound exerts its antitumor effects.

Core Anticarcinogenic Mechanisms of this compound

This compound's anticarcinogenic activity is not mediated by a single pathway but rather through a multi-targeted approach, impacting several core processes that define cancer progression. These mechanisms are often dose-dependent and can vary across different cancer types.[7][8]

Induction of Apoptosis (Programmed Cell Death)

A primary mechanism of this compound's antitumor effect is its ability to induce apoptosis in cancer cells, effectively eliminating malignant cells without affecting normal ones.[8][9] This is achieved by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins.

-

Intrinsic Pathway Activation: this compound's pro-apoptotic activity is heavily reliant on the activation of caspases, which are the key executioners of apoptosis.[1] Studies in various cancer cell lines, including renal carcinoma (Caki) and leukaemia (HL60), have shown that this compound treatment leads to the activation and cleavage of caspase-3 and caspase-9.[6][8][10]

-

Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins are critical regulators of apoptosis. This compound has been shown to down-regulate the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, while simultaneously up-regulating pro-apoptotic proteins like Bax and Bim.[6][7][8] This shift in the Bax/Bcl-2 ratio is a critical trigger for the mitochondrial-mediated apoptotic cascade. An in-silico study further suggests that this compound can bind strongly to the binding pockets of Bcl-2 and Bax, potentially inhibiting Bcl-2's anti-apoptotic function and promoting Bax's pro-apoptotic activity.

-

Inhibition of Survival Pathways: this compound suppresses key survival signaling pathways that are often hyperactive in cancer. It notably inhibits the phosphorylation, and thus the activation, of Akt in the PI3K/Akt pathway.[1][6] The PI3K/Akt pathway is a central node for cell survival, and its inhibition by this compound sensitizes cancer cells to apoptosis.[1] Similarly, this compound has been found to block the activation of STAT3, a transcription factor that promotes the expression of anti-apoptotic genes like Bcl-2 and Bcl-xL.[6][7][8]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[11] this compound has demonstrated potent anti-angiogenic properties by disrupting several key steps in this process.[1][11]

-

Disruption of Endothelial Cell Function: In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) and Human Microvascular Endothelial Cells (HMVECs) show that this compound inhibits endothelial cell proliferation, migration, and tube formation in a dose-dependent manner.[1][11] These are all essential functions for creating new vasculature.

-

Modulation of Angiogenic Signaling: The anti-angiogenic effects of this compound are mediated by its impact on crucial signaling molecules. It has been shown to decrease the phosphorylation of Focal Adhesion Kinase (FAK) and Akt, two key downstream mediators of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1][11] By inhibiting the FAK/Akt axis, this compound effectively blocks the signals that tell endothelial cells to grow and migrate.[1][11] Additionally, this compound reduces nitric oxide (NO) production, an important modulator of angiogenesis.[11]

Anti-Metastatic and Anti-Invasive Properties